Phenyl dimethylcarbamate

Descripción general

Descripción

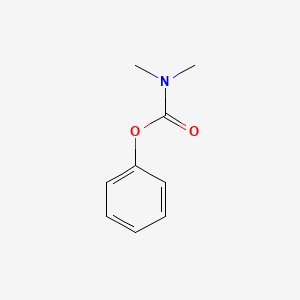

Phenyl dimethylcarbamate is an organic compound with the molecular formula C9H11NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl dimethylcarbamate can be synthesized through the reaction of phenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate ester .

Industrial Production Methods: In industrial settings, the synthesis of phenyl N,N-dimethylcarbamate often involves the use of dimethyl carbonate as a safer and more environmentally friendly carbamoylating agent. The reaction is catalyzed by iron-chrome catalysts such as TZC-3/1, which promotes the formation of the carbamate ester at elevated temperatures around 150°C .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of phenyl dimethylcarbamate occurs under acidic or basic conditions, yielding phenol derivatives and dimethylamine.

Key Findings:

-

Enzymatic Hydrolysis :

Liver microsomes metabolize this compound via carboxylesterase-mediated cleavage, forming phenolic intermediates[^4].

Substitution Reactions

The carbamate group participates in nucleophilic substitution, enabling synthetic diversification.

Aromatic Electrophilic Substitution

This compound undergoes regioselective meta-arylation under palladium catalysis:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂, TfOH, TFEA/DCE (rt) | 3-Arylated this compound | 64% | |

| Cu@Sal-Cs catalyst, TBHP, MW (80°C) | 2-Formylthis compound | 94% |

Nucleophilic Substitution

Reacts with amines (e.g., methylamine) in THF at 60°C to form substituted ureas[^6].

Oxidation

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a methylamine derivative[^6].

Cross-Coupling Reactions

This compound serves as a directing group in transition-metal-catalyzed couplings:

| Reaction Type | Catalyst System | Product Class | Yield Range | Source |

|---|---|---|---|---|

| C–H Arylation | Pd(OAc)₂/γ-Al₂O₃ | Biaryl carbamates | 59–72% | |

| Oxidative Coupling | Cu@Sal-Cs, TBHP, MW | 2-Carbonyl-substituted aryl | 69–94% |

Biological Interactions

-

Cholinesterase Inhibition :

Carbamate derivatives exhibit selective butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.12–0.38 μM)[^7]. -

Metal Coordination :

Forms stable complexes with Fe³⁺ ions, enhancing bioavailability in physiological systems[^7].

Aplicaciones Científicas De Investigación

Phenyl dimethylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in pharmaceuticals, particularly as an acetylcholinesterase inhibitor.

Industry: Utilized in the production of pesticides and herbicides due to its insecticidal properties.

Mecanismo De Acción

Phenyl dimethylcarbamate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides .

Comparación Con Compuestos Similares

- Phenyl N-methylcarbamate

- Phenyl N-ethylcarbamate

- Phenyl N,N-diethylcarbamate

Comparison: Phenyl dimethylcarbamate is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Compared to phenyl N-methylcarbamate and phenyl N-ethylcarbamate, the N,N-dimethyl derivative exhibits higher stability and potency as an acetylcholinesterase inhibitor. This makes it more effective in applications requiring prolonged enzyme inhibition .

Actividad Biológica

Phenyl dimethylcarbamate, also known as 3-(Dimethylamino)this compound, is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article explores its mechanisms of action, pharmacological implications, and relevant research findings.

This compound functions primarily as an acetylcholinesterase inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine, a crucial neurotransmitter involved in muscle movement and cognitive functions. This leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. The compound's ability to compete with acetylcholine for binding sites on AChE is central to its biological effects.

Biological Activity and Therapeutic Applications

The compound has been studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that its inhibition of AChE can lead to improved cognitive function in affected individuals. Furthermore, preliminary studies suggest possible neuroprotective effects , although more extensive research is required to fully understand its pharmacological profile .

Comparative Analysis with Other Cholinesterase Inhibitors

To illustrate the unique properties of this compound, a comparison with other known AChE inhibitors is presented below:

| Compound Name | Structural Similarity | Primary Use | Mechanism of Action |

|---|---|---|---|

| Rivastigmine | High | Alzheimer's treatment | Acetylcholinesterase inhibition |

| Galantamine | Moderate | Alzheimer's treatment | AChE inhibition + Nicotinic modulation |

| Donepezil | Low | Alzheimer's treatment | Selective AChE inhibition |

| This compound | Unique | Potential neuroprotective agent | AChE inhibition |

Case Studies and Research Findings

- Inhibition Potency : A study evaluating various carbamates found that this compound exhibited significant inhibition of both human butyrylcholinesterase (BChE) and AChE with IC50 values comparable to established drugs like rivastigmine .

- Metabolic Studies : Research using in situ perfused rat liver models indicated that the primary metabolic fate of this compound involves oxidation reactions, leading to hydroxylated and N-demethylated metabolites. The elimination half-life was recorded at approximately 112 minutes under normal conditions, which decreased significantly upon phenobarbital pretreatment .

- Cytotoxicity and Safety Profiles : Investigations into the cytotoxic effects of this compound on various cell lines revealed moderate toxicity levels, suggesting a need for careful dosage considerations in therapeutic applications .

Propiedades

IUPAC Name |

phenyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)9(11)12-8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOHNZJKOAODMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219981 | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6969-90-0 | |

| Record name | Carbamic acid, N,N-dimethyl-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6969-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl dimethylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl dimethylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N,N-dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural insights can be derived from the 13C NMR analysis of phenyl N,N-dimethylcarbamate?

A1: [] 13C NMR analysis of phenyl N,N-dimethylcarbamate, along with its para- and meta-substituted derivatives, revealed that the carbamate group (OCON(CH3)2) acts as a "mild" substituent on the aromatic ring. This conclusion stems from the good correlation observed using Dual Substituent Parameter (DSP) analysis, suggesting a limited resonance effect from the carbamate moiety. [1 - "13C NMR spectra of p- and m-substituted phenyl N-methyl- and phenyl N,N-dimethyl-carbamates" - https://www.semanticscholar.org/paper/0ca340da911d3ae25c49a1f1895707b1522905e4]

Q2: How does the hydrophobicity of phenyl N,N-dimethylcarbamate relate to its structure and what implications does this have for its biological activity?

A2: [] Researchers studied the relationship between the structure of substituted phenyl N,N-dimethylcarbamates and their hydrophobicity (logP, 1-octanol-water partition coefficient) using reversed-phase liquid chromatography. The study found that while logP correlates well with chromatographic capacity factors (log k') in organic-rich eluents, the relationship becomes more complex in water-rich environments. This complexity arises from the hydrogen-bonding ability of the carbamate group, highlighting the need to consider both hydrophobic and hydrogen-bonding interactions when predicting the biological activity of this class of compounds. [2 - "Hydrophobicity Parameters Determined by Reversed-Phase Liquid Chromatography. XI. Prediction of log P Values for Phenyl N-Methyl and Phenyl N, N-Dimethylcarbamates" - https://www.semanticscholar.org/paper/0617d531dcf3c884611a522f4922efab2b854322]

Q3: What information is available regarding the solvolysis of phenyl N,N-dimethylcarbamates?

A3: [, ] While limited information is available in the provided abstracts, studies have been conducted on the solvolysis of phenyl N,N-dimethylcarbamates in both alkaline and acidic media. These studies likely provide insights into the stability and reactivity of these compounds under different chemical conditions. [3 - "CARBAMATES PART 5, SOLVOLYSIS OF PHENYL N,N-DIMETHYLCARBAMATES IN ALKALINE AND ACID MEDIA" - https://www.semanticscholar.org/paper/0ea90f05c3f19cd562b37e07329419c162af154f, 6 - "Solvolysis of phenyl N,N-dimethylcarbamates in alkaline and acid media" - https://www.semanticscholar.org/paper/6f39d991f7bfb4313ff4ef9c9823c78fda7cbc3e]

Q4: How does phenyl N,N-dimethylcarbamate relate to insecticide resistance in insects?

A4: [] Research on house flies (Musca domestica) showed that insects can develop resistance to insecticides containing phenyl N,N-dimethylcarbamate. This resistance stems from the flies' ability to detoxify the insecticide, potentially through enhanced metabolic pathways. Interestingly, this resistance development also confers cross-resistance to other carbamate insecticides, suggesting a common mechanism. This finding has implications for insecticide development and management, emphasizing the need for novel compounds and strategies to combat resistance. [5 - "The Development and Characterization of Resistance to Carbamate Insecticides in the House Fly, Musca domestica" - https://www.semanticscholar.org/paper/5788d58a9b2df50d9825e948a83d37a6f11521cc]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.